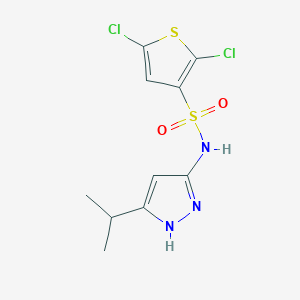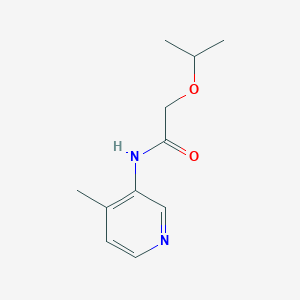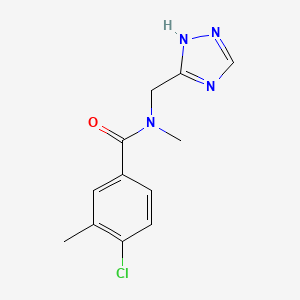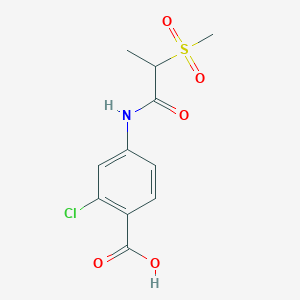
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide, also known as DPTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide binds to the colchicine site on tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest. Additionally, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been shown to induce the generation of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to exhibit both biochemical and physiological effects. Biochemically, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival. Physiologically, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic activity of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide and to identify potential biomarkers for patient selection. Moreover, the potential synergistic effects of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide with other anticancer agents should be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide involves the reaction between 2,5-dichlorothiophene-3-sulfonamide and 5-propan-2-yl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. Moreover, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S2/c1-5(2)6-3-9(14-13-6)15-19(16,17)7-4-8(11)18-10(7)12/h3-5H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOABIXSROMXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)




![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)